(Z)-4-methyl-S-(4-methylphenyl)benzene-1-carbonimidoyl cyanide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

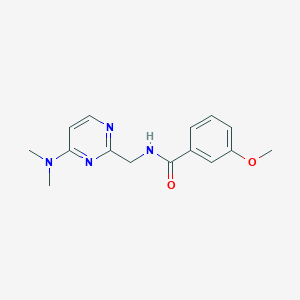

(Z)-4-methyl-S-(4-methylphenyl)benzene-1-carbonimidoyl cyanide is a chemical compound that has gained significant attention in the field of scientific research. It is a highly potent and selective inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in the regulation of cellular signaling pathways. This compound has been shown to have a wide range of applications in various fields of research, including cancer biology, immunology, and neuroscience.

Aplicaciones Científicas De Investigación

Chromogenic Detection of Cyanide

Researchers have designed heterocyclic compounds for the colorimetric detection of cyanide, exploiting the conversion of molecules into cyanoamines upon cyanide exposure. This transformation results in an intense visible absorption band due to the opening of the benzooxazine ring, forming a 4-nitrophenylazophenolate chromophore. Such mechanisms offer a practical approach for cyanide detection in water without interference from halide anions (Tomasulo et al., 2006).

Catalysis and Conversion Processes

The study of carbon-carbon bond formation reactions over ZSM-5 catalysts, utilizing deuterium labeling, highlights the electrophilic alkylations catalyzed by Bronsted acids. This research provides insights into the methylation of benzene and the conversion of methanol to hydrocarbons, emphasizing the catalyst's role in organic synthesis (Anderson et al., 1980).

Coordination Polymers and Photocatalytic Properties

Copper(I) cyanide coordination polymers demonstrate significant photocatalytic activities for the degradation of methylene blue under UV light, showcasing their potential in environmental remediation. The synthesis process involves environmentally friendly and convenient in situ generation of cyanide ligands from acetonitrile under solvothermal conditions (Cui et al., 2016).

Porous Metal-Organic Frameworks (MOFs)

A porous MOF constructed from Zn4O clusters, known for its high porosity and sorption capabilities, exhibits guest-dependent luminescent properties. The framework's design allows for effective sorption of benzene and toluene, along with a distinct two-step sorption behavior for methanol, illustrating its versatility in gas storage and sensing applications (Hou et al., 2008).

Propiedades

IUPAC Name |

[(Z)-[cyano-(4-methylphenyl)methylidene]amino] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-12-3-7-14(8-4-12)16(11-17)18-21-22(19,20)15-9-5-13(2)6-10-15/h3-10H,1-2H3/b18-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMYBLJGJBQQHG-FBMGVBCBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NOS(=O)(=O)C2=CC=C(C=C2)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=N/OS(=O)(=O)C2=CC=C(C=C2)C)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-methyl-S-(4-methylphenyl)benzene-1-carbonimidoyl cyanide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754547.png)

![1-Acetyl-4-[(2,6-dichlorophenyl)methoxy]benzene](/img/structure/B2754551.png)

![7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2754556.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]oxane-4-carboxamide](/img/structure/B2754559.png)